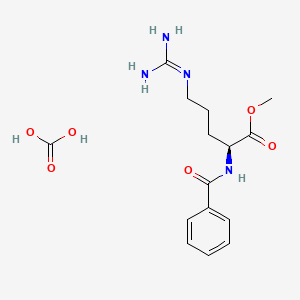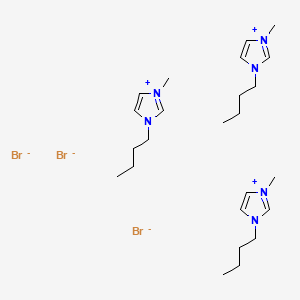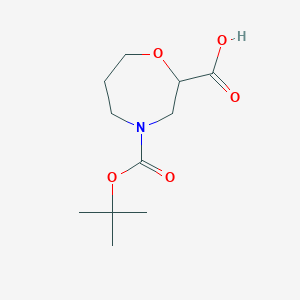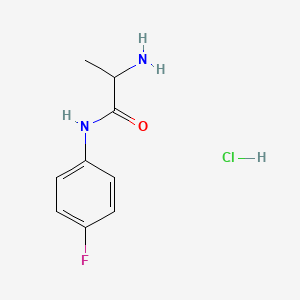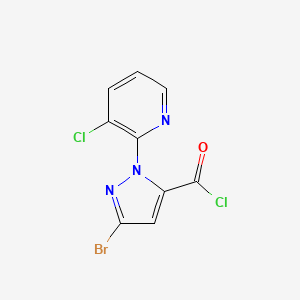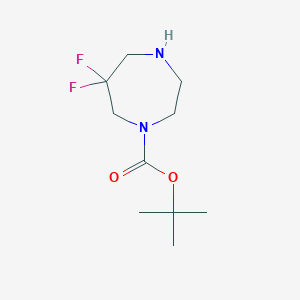![molecular formula C10H9BrN2 B1528967 1-[(3-bromophenyl)methyl]-1H-pyrazole CAS No. 1247393-02-7](/img/structure/B1528967.png)
1-[(3-bromophenyl)methyl]-1H-pyrazole
Overview
Description
1-(3-Bromophenyl)methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. It is composed of two nitrogen atoms, two carbon atoms and one bromine atom connected in a five-membered ring. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used as a building block for the synthesis of various other compounds, as a ligand in coordination chemistry, and as a reagent in organic synthesis. It has also been used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Biomedical Applications and Inflammatory Diseases
The synthesis and structural analysis of related pyrazole derivatives have indicated promising applications in various biomedical fields. For instance, the electrochemically induced multicomponent transformation leading to the creation of certain bromophenyl isoxazolone derivatives has been explored for potential biomedical applications, particularly in the regulation of inflammatory diseases. These findings are supported by docking studies highlighting their relevance in medicinal chemistry (Ryzhkova, Ryzhkov, & Elinson, 2020).
Catalytic Applications in Organic Synthesis
Pyrazole-containing compounds have been utilized as ligands to stabilize metal complexes, which act as pre-catalysts in cross-coupling reactions such as the Suzuki–Miyaura cross-coupling. These reactions are fundamental in organic synthesis, allowing for the formation of biaryl compounds, which are key structures in many pharmaceuticals. The variation in substituents on the pyrazole ring can fine-tune the electrophilic and steric properties of these metal complexes, enhancing their catalytic activity (Ocansey, Darkwa, & Makhubela, 2018).
Antiproliferative Agents in Cancer Research
The synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has been investigated for their potential as antiproliferative agents. These derivatives have shown significant cytotoxic effects against breast cancer and leukemic cells, indicating their potential in the development of small molecule inhibitors for cancer treatment. Their ability to induce cell death by activating apoptosis in cancer cells makes them attractive entities for further research in oncology (Ananda et al., 2017).
Photophysical and Electrochemical Properties
Research on heteroleptic mononuclear cyclometalated complexes with pyrazole derivatives has revealed their utility in tuning redox and emission properties for potential applications in organic light-emitting devices (OLEDs) and other photophysical applications. The study of these complexes demonstrates the impact of pyrazole derivatives on the electronic properties of such complexes, which can be leveraged in the development of new materials for electronic and optoelectronic applications (Stagni et al., 2008).
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAVSUHRVOXVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-bromophenyl)methyl]-1H-pyrazole | |
CAS RN |
1247393-02-7 | |
| Record name | 1-[(3-bromophenyl)methyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528885.png)
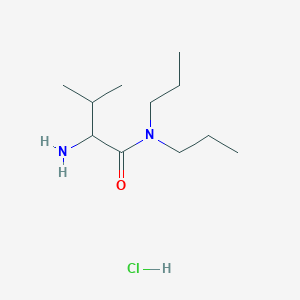
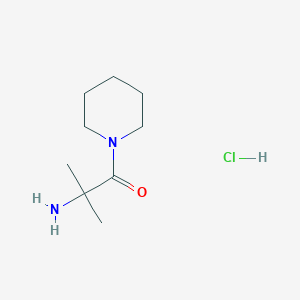
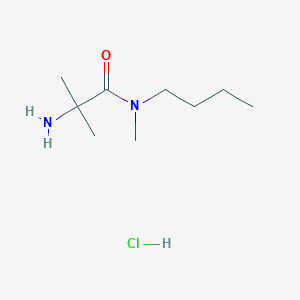
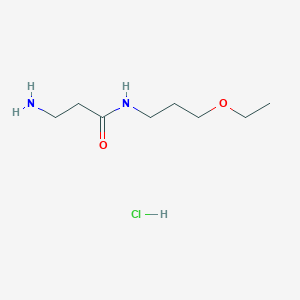
![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)
